molecular formula C21H14FN3O5 B4955271 1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

Cat. No. B4955271
M. Wt: 407.4 g/mol
InChI Key: LSQLVQUZNILFGC-WQRHYEAKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione involves complex reaction pathways, including the use of hydrazones and arylhydrazines in acid media, leading to nonplanar molecules with interesting intermolecular interactions (Bustos et al., 2015). Synthesis can also involve 1,3-dipolar cycloaddition reactions using specific sydnones to form pyrazoles, showcasing the compound's versatile synthetic routes (Dumitrescu et al., 2021).

Molecular Structure Analysis

Molecular structure analysis reveals that these compounds exhibit nonplanar geometries with interesting electronic and spatial configurations. The study of isostructural thiazoles showcases molecules that are essentially planar apart from certain groups, indicating a complex spatial arrangement (Kariuki et al., 2021). X-ray diffraction studies provide insights into the polymorphic modifications of related compounds, revealing the influence of substituent rotation on molecular hyperpolarizabilities (Suponitskii et al., 2002).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including interactions with nucleophiles and active methylene compounds, leading to the formation of pyrazole derivatives with significant yields (Hassaneen et al., 1991). These reactions highlight the compound's reactivity and potential for generating a wide array of derivatives.

Physical Properties Analysis

The physical properties of such compounds are often influenced by their molecular structure. For example, the crystal structure and hydrogen bonding patterns can significantly affect the compound's stability and solubility (Portilla et al., 2007). Analyzing these properties is crucial for understanding the compound's behavior in different environments.

Chemical Properties Analysis

Chemical properties, including reactivity with various chemical agents and stability under different conditions, are essential for understanding the compound's applications. Studies on the synthesis and reactions with nucleophiles provide insights into its chemical versatility and potential for creating a wide range of derivatives with diverse functionalities (Hassaneen et al., 1991).

properties

IUPAC Name

(4Z)-1-(4-fluorophenyl)-4-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O5/c1-12-2-5-15(25(28)29)10-17(12)19-9-8-16(30-19)11-18-20(26)23-24(21(18)27)14-6-3-13(22)4-7-14/h2-11H,1H3,(H,23,26)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQLVQUZNILFGC-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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